1-Bromo-2-(methoxymethyl)benzene

Overview

Description

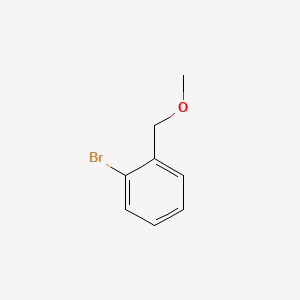

1-Bromo-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H9BrO. It is a derivative of benzene, where a bromine atom and a methoxymethyl group are substituted at the first and second positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(methoxymethyl)benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(methoxymethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Substitution: 2-(Methoxymethyl)aniline or 2-(Methoxymethyl)thiophenol.

Oxidation: 2-(Methoxymethyl)benzaldehyde or 2-(Methoxymethyl)benzoic acid.

Reduction: 2-(Methoxymethyl)benzene.

Scientific Research Applications

Organic Synthesis

1-Bromo-2-(methoxymethyl)benzene serves as a crucial intermediate in the synthesis of various compounds. Its reactivity enables the introduction of different nucleophiles through nucleophilic aromatic substitution, facilitating the synthesis of complex molecules. For instance, it has been used in the preparation of chromanol derivatives, which are known for their potential biological activities.

Pharmaceutical Development

In pharmaceutical chemistry, this compound is utilized to synthesize bioactive compounds. The ability to modify its structure through substitution reactions makes it valuable for developing new drugs with specific therapeutic properties. Compounds derived from brominated benzene structures often exhibit antimicrobial and antifungal activities, suggesting potential applications in drug discovery.

Materials Science

The compound's unique properties also lend themselves to applications in materials science. It can be used as a building block for creating polymers or other materials with specific functional characteristics. The methoxymethyl group can provide solubility and reactivity that are advantageous in formulating new materials.

Case Study 1: Synthesis of Chromanol Derivatives

A study highlighted the use of this compound as an intermediate in synthesizing chromanol derivatives. These derivatives have shown promise in various biological assays, indicating their potential as therapeutic agents. The reaction conditions and yields were optimized to enhance the efficiency of this synthesis.

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Chromanol A | 85 | Antioxidant |

| Chromanol B | 90 | Antimicrobial |

Case Study 2: Development of Antifungal Agents

Research conducted on compounds derived from this compound demonstrated their efficacy against certain fungal strains. This study underscores the importance of brominated compounds in developing new antifungal agents, leveraging their structural versatility to enhance biological activity.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(methoxymethyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methoxymethyl group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Bromo-2-(methoxymethyl)benzene can be compared with other similar compounds, such as:

1-Bromo-2-methoxybenzene: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.

2-Bromo-1-methoxybenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.

2-Bromoanisole: Contains a methoxy group instead of a methoxymethyl group, affecting its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and versatility in synthetic applications.

Biological Activity

1-Bromo-2-(methoxymethyl)benzene, also known as a brominated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H11BrO. It features a bromine atom and a methoxymethyl group attached to a benzene ring. The presence of these substituents significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxymethyl group may undergo oxidation or serve as a leaving group in nucleophilic substitutions.

Potential Mechanisms Include:

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : Interactions with neurotransmitter receptors may result in altered signaling pathways, influencing physiological responses.

Biological Activity

Research indicates that derivatives of this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that brominated compounds can exhibit antibacterial properties.

- Anti-inflammatory Effects : Certain derivatives have been linked to reduced inflammation in cellular models.

- Anticancer Properties : Investigations into the cytotoxic effects on cancer cell lines have shown promising results.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its derivatives:

- Antimicrobial Activity : A study demonstrated that brominated aromatic compounds could inhibit the growth of Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents .

- Cytotoxicity Against Cancer Cells : Research indicated that derivatives of this compound could induce apoptosis in various cancer cell lines, highlighting its potential as a chemotherapeutic agent .

- Inflammation Reduction : In vitro studies revealed that certain derivatives reduced the expression of pro-inflammatory cytokines, indicating anti-inflammatory properties .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 1-Bromo-2-(methoxymethyl)benzene, and what factors influence reaction yield?

Basic

The synthesis typically involves bromination of a methoxymethyl-substituted benzene precursor. A two-step approach may include:

Friedel-Crafts alkylation to introduce the methoxymethyl group using methoxymethyl chloride and AlCl₃ as a catalyst.

Electrophilic bromination with Br₂ in the presence of FeBr₃ or Lewis acids to achieve regioselective bromination at the ortho position.

Factors influencing yield include:

- Catalyst activity : FeBr₃ enhances bromination efficiency.

- Temperature control : Excess heat may lead to polybromination.

- Protecting groups : Stabilizing the methoxymethyl group during alkylation prevents unwanted side reactions.

Q. How is the structure of this compound confirmed in laboratory settings?

Basic

Structural confirmation employs:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm and methoxymethyl protons at δ 3.3–4.5 ppm) .

- X-ray crystallography : Resolves bond angles and spatial arrangement, critical for verifying regiochemistry (e.g., C-Br bond length ~1.89 Å).

- Mass spectrometry : Molecular ion peaks (e.g., m/z ≈ 215 for C₉H₁₁BrO₂) confirm molecular weight .

Q. What strategies are employed to achieve regioselectivity in the synthesis of derivatives of this compound?

Advanced

Regioselectivity is governed by:

- Directing effects : The methoxymethyl group (-CH₂OCH₃) acts as an ortho/para director, favoring bromination at the ortho position due to steric hindrance at para.

- Protecting groups : Temporarily blocking reactive sites (e.g., silylation of hydroxyl groups) prevents undesired substitutions.

- Catalyst modulation : Using bulky ligands or low-temperature conditions can enhance selectivity in cross-coupling reactions.

Q. How do steric and electronic effects of the methoxymethyl group influence the reactivity of this compound in cross-coupling reactions?

Advanced

- Steric effects : The methoxymethyl group creates steric hindrance, slowing reactions at the ortho position. For example, Suzuki-Miyaura couplings may require bulky palladium catalysts (e.g., XPhos) to access hindered sites.

- Electronic effects : The electron-donating methoxy group increases electron density on the aromatic ring, accelerating electrophilic substitutions but deactivating the ring toward nucleophilic attacks.

- Competing pathways : In Heck reactions, steric bulk may favor β-hydride elimination over coupling, necessitating optimized ligands and bases.

Q. What safety precautions are necessary when handling this compound in laboratory experiments?

Basic

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds .

- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste in halogenated solvent containers .

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Advanced

- Multi-technique validation : Combine 2D NMR (e.g., HSQC, COSY) with IR spectroscopy to resolve overlapping signals .

- Computational modeling : DFT calculations predict NMR chemical shifts and verify experimental data (e.g., Gaussiano9).

- Crystallographic cross-check : Compare experimental X-ray data with predicted crystal packing from software like Mercury.

Q. What role does this compound play in the synthesis of bioactive molecules, and what are the key challenges?

Advanced

- Applications : Serves as a precursor for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its reactive bromine site.

- Challenges :

- Purification : Separation from regioisomers requires HPLC with chiral columns or recrystallization.

- Stability : Hydrolysis of the methoxymethyl group under acidic conditions necessitates anhydrous reaction setups .

- Scalability : Transitioning from lab-scale (mg) to pilot-scale (kg) often faces yield drops due to mixing inefficiencies.

Properties

IUPAC Name |

1-bromo-2-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAZLCRHLRJNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513165 | |

| Record name | 1-Bromo-2-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52711-30-5 | |

| Record name | 1-Bromo-2-(methoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52711-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.